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Abstract
SS-208, also known as AVS100, is a selective inhibitor of histone deacetylase 6 (HDAC6) that

has demonstrated significant anti-tumor activity, particularly in melanoma and colon cancer

models.[1][2] Its primary mechanism of action involves the modulation of the tumor

microenvironment to elicit a pro-inflammatory and anti-tumor immune response.[1][2] This

technical guide provides a detailed overview of the pharmacokinetics (PK) and

pharmacodynamics (PD) of SS-208, summarizing key quantitative data, experimental

protocols, and associated signaling pathways to support ongoing research and development

efforts.

Pharmacokinetics
Preclinical studies in C57BL/6 mice have provided initial insights into the pharmacokinetic

profile of SS-208. Following oral administration, plasma concentrations of SS-208 peak at 3

hours and are no longer detectable after 24 hours, suggesting a relatively rapid absorption and

clearance.[1] The choice of formulation has been shown to significantly impact bioavailability,

with a polyethylene glycol (PEG-6000) formulation demonstrating superior performance

compared to carboxymethylcellulose (CMC).[1]
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Preclinical Pharmacokinetic Parameters of SS-208 in
Mice

Parameter Formulation Value Species
Administrat
ion Route

Reference

Time to Peak

Concentratio

n (Tmax)

PEG-6000 3 hours
C57BL/6

Mice
Oral Gavage [1]

Detectable

Plasma

Levels

PEG-6000
Undetectable

at 24 hours

C57BL/6

Mice
Oral Gavage [1]

Bioavailability PEG-6000

Higher than

CMC

formulation

C57BL/6

Mice
Oral Gavage [1]

Note: Specific Cmax and AUC values were not publicly available in the reviewed literature but

the study indicated higher levels with the PEG-6000 formulation. Bioavailability was calculated

using the formula: F = 100 × AUCpo × Div/AUCiv × Dpo.[1]

Experimental Protocol: Pharmacokinetic Study in Mice
Objective: To determine the plasma pharmacokinetic parameters of SS-208 following a single

oral administration in male C57BL/6 mice.[1]

Methodology:

Animal Model: Male C57BL/6 mice were used for the study.

Formulations: SS-208 was formulated in either O-carboxymethylcellulose (CMC) or

polyethylene glycol (PEG-6000).[1]

Administration: A single dose of SS-208 was administered via oral gavage to both fed and

starved mice.[1]

Sample Collection: Blood samples were collected at various time points post-administration

(n=3 mice per time point per group).[1]
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Analysis: Plasma concentrations of SS-208 were determined using liquid chromatography-

mass spectrometry (LC-MS).[1]

Data Analysis: Concentration-time curves were generated to determine pharmacokinetic

parameters including Cmax, AUClast, and bioavailability.[1]

Pharmacodynamics
The primary pharmacodynamic effect of SS-208 is the selective inhibition of HDAC6, which

leads to a cascade of downstream events that culminate in an anti-tumor immune response.

The IC50 for SS-208 against HDAC6 is 12 nM.

Mechanism of Action
SS-208's anti-tumor activity is not primarily driven by direct cytotoxicity to cancer cells. Instead,

it remodels the tumor microenvironment to be more pro-inflammatory.[1] This is achieved

through several key mechanisms:

Increased Pro-inflammatory Macrophages: SS-208 treatment leads to an increase in pro-

inflammatory tumor-infiltrating macrophages.[1]

Enhanced T-Cell Response: It promotes the infiltration of CD8 effector T cells with an

inflammatory and T cell effector gene signature.[1]

Modulation of c-Myc: SS-208 treatment results in increased acetylation of the oncoprotein c-

Myc and a reduction in total c-Myc protein levels.[1]

Potentiation of Immunotherapy: SS-208 has been shown to increase the efficacy of anti-

programmed cell death protein 1 (anti-PD1) therapy, leading to complete remission in some

melanoma models.[1]

Signaling Pathway
The inhibition of HDAC6 by SS-208 initiates a signaling cascade that ultimately enhances the

anti-tumor immune response.
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Caption: Signaling pathway of SS-208 (AVS100) in the tumor microenvironment.

Experimental Protocol: In Vivo Anti-Tumor Efficacy
Study
Objective: To evaluate the anti-tumor effect of SS-208 as a standalone therapy and in

combination with anti-PD1 treatment in mouse models of melanoma and colon cancer.[1]

Methodology:

Animal Models:

SM1 melanoma cells were injected subcutaneously into mice.[1]

CT26 colon cancer cells were injected subcutaneously into mice.[1]
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Treatment Groups:

Vehicle control

SS-208 (AVS100) standalone

Anti-PD1 antibody standalone

SS-208 and anti-PD1 combination

Administration:

SS-208 was administered daily via oral gavage at a dose of 100 mg/kg, formulated in

PEG-6000.[1]

Anti-PD1 antibody was administered as per standard protocols.

Tumor Growth Monitoring: Tumor size was measured regularly to assess treatment efficacy.

[1]

Immunophenotyping: At the end of the study, tumors were harvested for analysis of immune

cell infiltration (e.g., macrophages, CD8 T cells) by flow cytometry or other methods.[1]

Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b611004#pharmacokinetics-and-pharmacodynamics-
of-ss-208]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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